3,5-Dichloro-4-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

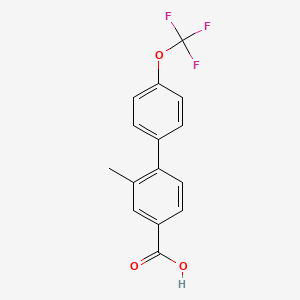

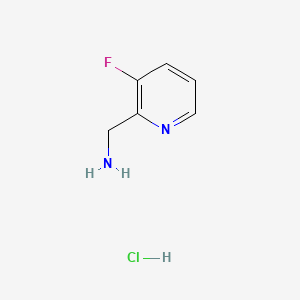

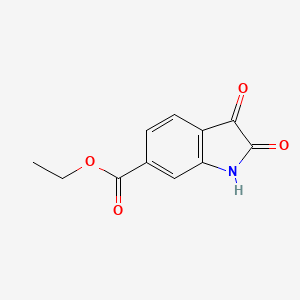

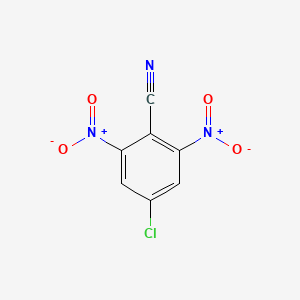

“3,5-Dichloro-4-methoxypyridine” is a chemical compound with the molecular formula C6H5Cl2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-methoxypyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has two chlorine atoms attached at the 3rd and 5th positions and a methoxy group (-OCH3) at the 4th position .Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Dichloro-4-methoxypyridine” are not found in the search results, similar compounds have been used in various chemical reactions. For example, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine has been used in reactions with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide .Physical And Chemical Properties Analysis

“3,5-Dichloro-4-methoxypyridine” is a solid at room temperature . It has a molecular weight of 178.02 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Nitropyridines : 3-Methoxy-5-chloro-2,6-dinitropyridine was synthesized from 3,5-dichloropyridine, highlighting its use in the production of nitropyridines, which are valuable intermediates in organic synthesis (Jianlong, 2007).

Nitration Studies : The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding mononitration and dinitration products, demonstrate its potential in creating structurally diverse pyridines (Bissell & Swansiger, 1987).

Gastric-Acid Inhibiting Compounds : It's used as a building block for the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important compound for creating gastric-acid inhibiting drugs (Mittelbach et al., 1988).

Synthesis of Diaminonitropyridine : The conversion of 3,5-dichloropyridine to 3-methoxy-5,6-diamino-2-nitropyridine, a process involving substitution, oxidation, nitration, and ammoniation, indicates its versatility in chemical transformations (Jun, 2007).

Precursor for Pyridynes : It serves as a precursor for 2,3-pyridyne, a reactive intermediate in organic synthesis, as demonstrated by the use of 2-chloro-4-methoxypyridine (Walters & Shay, 1995).

Stability of Imino Macrocycles : 4-Methoxypyridine-2,6-dicarbaldehyde, closely related to 3,5-Dichloro-4-methoxypyridine, shows remarkable stability in water, suggesting potential applications in macrocyclic chemistry (Saggiomo & Lüning, 2008).

Reactivity with Methoxide and Methanethiolate : The compound's reactions with sodium methoxide and methanethiolate ion in dimethylformamide offer insights into its chemical reactivity and potential applications in synthesis (Testaferri et al., 1985).

Safety and Hazards

The safety information for “3,5-Dichloro-4-methoxypyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

IUPAC Name |

3,5-dichloro-4-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLLCBHMGGNTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856689 |

Source

|

| Record name | 3,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methoxypyridine | |

CAS RN |

17228-73-8 |

Source

|

| Record name | 3,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)